Benzoic acid, 5-amino-2-(pentyloxy)-
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Overview
Description
Benzoic acid, 5-amino-2-(pentyloxy)- is a bioactive chemical.
Scientific Research Applications
Biosynthesis of Natural Products
Benzoic acid derivatives like 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) play a crucial role as precursors for a broad spectrum of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of these AHBA-derived products is studied from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Electrochemical Behavior and Reduction
Research on benzoic acid derivatives like 2-hydroxy-5-azo-benzoic acid has explored their electrochemical behavior. These compounds exhibit significant changes in behavior based on the position of sulfo substituents and the solution's pH. They are predominantly reduced as hydrazone tautomers, leading to products like 5-amino salicylic acid (Mandić, Nigović, & Šimunić, 2004).
HIV-Protease Activity Assay
Benzoic acid derivatives are used in developing selective HIV-Protease assays. For instance, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid is a crucial component for synthesizing oligopeptides, which serve as chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Hypolipidemic Agents
Certain benzoic acid derivatives exhibit hypolipidemic properties, which make them effective in lowering blood lipids. Compounds like 5-(Tetradecyloxy)-2-furancarboxylic acid represent a new class of hypolipidemic agents effective in both rats and monkeys (Parker, Kariya, Grisar, & Petrow, 1977).
Chromogenic Substrates in Enzymatic Hydrolysis
Compounds like 2-nitro-5-[(hexanoyl)-amino]-benzoic acid are used as chromogenic substrates for detecting penicillin acylases. These compounds release a chromophore upon enzymatic hydrolysis, enabling the detection of specific enzyme activities (Arroyo et al., 2002).
Toxicity Assessment
Studies on benzoic acid derivatives focus on assessing their toxic properties. Research on various benzoic acid derivatives, such as 4-chlorobenzoic and 4-methoxybenzoic acids, evaluates the toxic effects of these compounds, particularly on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
properties
CAS RN |
13737-91-2 |
---|---|
Product Name |
Benzoic acid, 5-amino-2-(pentyloxy)- |
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-amino-2-pentoxybenzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7,13H2,1H3,(H,14,15) |
InChI Key |
NYASYUYEILXZAS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
13737-91-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, 5-amino-2-(pentyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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